4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxylic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxylic Acid involves multiple steps, starting from readily available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of scalable reaction conditions, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by binding to cysteinyl leukotriene receptors, thereby inhibiting the action of leukotrienes, which are inflammatory mediators . This mechanism is particularly relevant in the treatment of asthma and allergic rhinitis, where leukotriene activity contributes to bronchoconstriction and inflammation .
Comparison with Similar Compounds
Similar Compounds
Pranlukast: Another leukotriene receptor antagonist with a similar structure and mechanism of action.
Montelukast: A widely used leukotriene receptor antagonist for asthma treatment.
Zafirlukast: Another compound in the same class with similar therapeutic applications.
Uniqueness
4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxylic Acid is unique due to its specific structural features, such as the benzopyran ring and the phenylbutoxy group, which contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C27H23NO6 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
4-oxo-8-[[4-(4-phenylbutoxy)benzoyl]amino]chromene-2-carboxylic acid |
InChI |
InChI=1S/C27H23NO6/c29-23-17-24(27(31)32)34-25-21(23)10-6-11-22(25)28-26(30)19-12-14-20(15-13-19)33-16-5-4-9-18-7-2-1-3-8-18/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,30)(H,31,32) |
InChI Key |
YQIRJBJZBAZXDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C(=O)O |
Origin of Product |
United States |
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